



Application Notes and Protocols: NMR Characterization of 5'-O-DMT-2'-TBDMS-Uridine

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Compound of Interest		
Compound Name:	5'-O-DMT-2'-TBDMS-Uridine	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of **5'-O-DMT-2'-TBDMS-Uridine**, a critical protected nucleoside intermediate in the synthesis of RNA oligonucleotides for therapeutic and research applications.

Introduction

5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-uridine (**5'-O-DMT-2'-TBDMS-Uridine**) is a key building block in the chemical synthesis of RNA. The strategic placement of the DMT protecting group on the 5'-hydroxyl and the TBDMS group on the 2'-hydroxyl allows for the regioselective formation of phosphodiester bonds at the 3'-position during solid-phase oligonucleotide synthesis. Accurate characterization of this molecule by NMR spectroscopy is essential to ensure its purity and structural integrity, which are critical for the successful synthesis of high-quality RNA strands.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for **5'-O-DMT-2'-TBDMS-Uridine**, as determined in deuterated chloroform (CDCl₃) at 500 MHz and 125 MHz, respectively.[1]

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for **5'-O-DMT-2'-TBDMS-Uridine**[1]



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.28	br s	-	1H	NH
7.94	d	8.5	1H	Н6
7.38	d	7.0	1H	Ar-H
7.32-7.23	m	-	7H	Ar-H (DMT)
6.85	d	9.0	1H	Ar-H (DMT)
5.96	d	3.0	1H	H1'
5.30	d	8.5	1H	H5
4.37-4.34	m	-	2H	H2', H3'
4.11-4.10	m	-	1H	H4'
3.80	S	-	6H	OCH₃ (DMT)
3.54-3.48	m	-	2H	H5', H5"
2.59	d	6.0	1H	3'-OH
0.93	S	-	9Н	t-Bu (TBDMS)
0.19	S	-	ЗН	Si-CH₃ (TBDMS)
0.16	S	-	ЗН	Si-CH₃ (TBDMS)

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for **5'-O-DMT-2'-TBDMS-Uridine**[1]



163.5 C4 159.0, 158.9 Ar-C (DMT) 150.5 C2 144.5 Ar-C (DMT) 140.4 C6 135.4, 135.2 Ar-C (DMT) 130.4, 130.3 Ar-C (DMT) 128.3, 128.2 Ar-C (DMT) 113.5, 113.5 Ar-C (DMT) 102.5 C5 88.9 C1' 87.4 C(Ph) ₃ (DMT) 83.7 C4' 76.5 C2' 70.6 C3' 62.5 C5' 55.4 OCH ₃ (DMT) 25.9 C(CH ₃) ₃ (TBDMS) 18.2 C(CH ₃) ₃ (TBDMS) -5.0 Si-CH ₃ (TBDMS)	Chemical Shift (δ) ppm	Assignment
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113.5, 113.5 Ar-C (DMT) 102.5 C5 88.9 C1' 87.4 C(Ph) ₃ (DMT) 83.7 C4' 76.5 C2' 70.6 C3' 62.5 C5' 55.4 OCH ₃ (DMT) 25.9 C(CH ₃) ₃ (TBDMS) 18.2 C(CH ₃) ₃ (TBDMS)	128.3, 128.2	Ar-C (DMT)
102.5 C5 88.9 C1' 87.4 C(Ph)₃ (DMT) 83.7 C4' 76.5 C2' 70.6 C3' 62.5 C5' 55.4 OCH₃ (DMT) 25.9 C(CH₃)₃ (TBDMS) 18.2 C(CH₃)₃ (TBDMS) -4.4 Si-CH₃ (TBDMS)	127.4	Ar-C (DMT)
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87.4 C(Ph) ₃ (DMT) 83.7 C4' 76.5 C2' 70.6 C3' 62.5 C5' 55.4 OCH ₃ (DMT) 25.9 C(CH ₃) ₃ (TBDMS) 18.2 C(CH ₃) ₃ (TBDMS) -4.4 Si-CH ₃ (TBDMS)	102.5	C5
83.7 C4' 76.5 C2' 70.6 C3' 62.5 C5' 55.4 OCH ₃ (DMT) 25.9 C(CH ₃) ₃ (TBDMS) 18.2 C(CH ₃) ₃ (TBDMS) -4.4 Si-CH ₃ (TBDMS)	88.9	C1'
76.5 C2' 70.6 C3' 62.5 C5' 55.4 OCH ₃ (DMT) 25.9 C(CH ₃) ₃ (TBDMS) 18.2 C(CH ₃) ₃ (TBDMS) -4.4 Si-CH ₃ (TBDMS)	87.4	C(Ph)₃ (DMT)
70.6 C3' 62.5 C5' 55.4 OCH ₃ (DMT) 25.9 C(CH ₃) ₃ (TBDMS) 18.2 C(CH ₃) ₃ (TBDMS) -4.4 Si-CH ₃ (TBDMS)	83.7	C4'
62.5 C5' 55.4 OCH ₃ (DMT) 25.9 C(CH ₃) ₃ (TBDMS) 18.2 C(CH ₃) ₃ (TBDMS) -4.4 Si-CH ₃ (TBDMS)	76.5	C2'
55.4 OCH₃ (DMT) 25.9 C(CH₃)₃ (TBDMS) 18.2 C(CH₃)₃ (TBDMS) -4.4 Si-CH₃ (TBDMS)	70.6	C3'
25.9 C(CH ₃) ₃ (TBDMS) 18.2 C(CH ₃) ₃ (TBDMS) -4.4 Si-CH ₃ (TBDMS)	62.5	C5'
18.2 C(CH ₃) ₃ (TBDMS) -4.4 Si-CH ₃ (TBDMS)	55.4	OCH₃ (DMT)
-4.4 Si-CH₃ (TBDMS)	25.9	C(CH₃)₃ (TBDMS)
	18.2	C(CH ₃) ₃ (TBDMS)
-5.0 Si-CH₃ (TBDMS)	-4.4	Si-CH₃ (TBDMS)
	-5.0	Si-CH₃ (TBDMS)



Experimental Protocols Synthesis and Purification of 5'-O-DMT-2'-TBDMSUridine[1]

This protocol describes a selective synthesis of the 2'-O-TBDMS isomer.

Materials:

- 5'-O-DMTr-Uridine
- Organic catalyst (as described in the cited literature)
- N,N-diisopropylethylamine hydrochloride
- Anhydrous Tetrahydrofuran (THF)
- N,N-diisopropylethylamine (DIPEA)
- tert-butyldimethylsilyl chloride (TBDMS-Cl)
- Dichloromethane (CH2Cl2)
- Methanol (MeOH)
- · Ethyl acetate
- Hexane
- Silica gel

Procedure:

- In a round bottom flask, combine 5'-O-DMTr-Uridine, the organic catalyst, and N,N-diisopropylethylamine hydrochloride.
- Add anhydrous THF to dissolve the reactants.
- Add DIPEA and a solution of TBDMS-Cl in anhydrous THF.



- Stir the reaction at room temperature for 24 hours.
- After the reaction is complete, dissolve the crude material in a minimal amount of CH₂Cl₂.
- Load the dissolved material onto a silica gel column.
- Elute the column first with 30% ethyl acetate in hexane to remove byproducts.
- Subsequently, elute with a gradient of 1-5% MeOH in CH2Cl2 to isolate the product.
- Monitor fractions by Thin Layer Chromatography (TLC).
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5'-O-DMT-2'-TBDMS-Uridine as a foamy solid.

NMR Sample Preparation

Materials:

- 5-25 mg of purified 5'-O-DMT-2'-TBDMS-Uridine[2]
- 0.6-0.7 mL of deuterated chloroform (CDCl₃)[2]
- High-quality 5 mm NMR tube[3][4]
- Pasteur pipette and glass wool[3]

Procedure:

- Ensure the NMR tube is clean, dry, and free from any scratches or cracks.
- Weigh 5-25 mg of the purified compound directly into a clean, dry vial.[2]
- Add approximately 0.6-0.7 mL of CDCl₃ to the vial to dissolve the sample.
- To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[3]
- Carefully cap the NMR tube.



• Label the NMR tube clearly with the sample identification.

Workflow and Pathway Diagrams

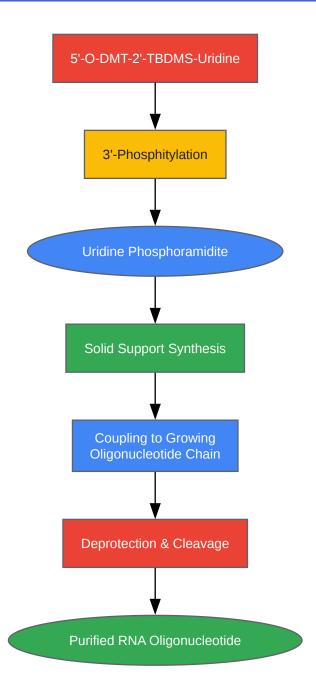
The following diagrams illustrate the overall workflow for the synthesis and characterization of **5'-O-DMT-2'-TBDMS-Uridine** and its role in RNA synthesis.



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Caption: Workflow for the synthesis and NMR characterization of **5'-O-DMT-2'-TBDMS-Uridine**.





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Caption: Role of **5'-O-DMT-2'-TBDMS-Uridine** in the solid-phase synthesis of RNA.

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